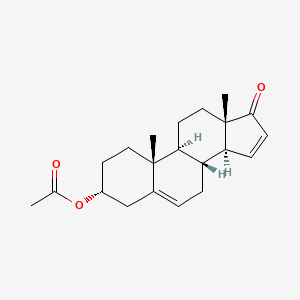
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is a steroid derivative known for its unique structure and biological activities. Steroids are organic compounds characterized by a core structure of four cycloalkane rings fused together. This compound, like other steroids, plays significant roles in various biological processes, including acting as signaling molecules and hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl group at the 3-position of the steroid nucleus. This can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of steroid derivatives like this compound often employs biotechnological methods. For instance, engineered strains of microorganisms such as Mycobacterium neoaurum can be used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Esterification: Formation of esters from hydroxyl groups and carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Esterification: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of the hydroxyl group at the 3-position would yield a ketone, while reduction of the 17-ketone would produce a hydroxyl group .
Wissenschaftliche Forschungsanwendungen
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The compound may also act as a precursor for other biologically active steroids, further contributing to its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-Oxo-5-alpha-androstan-3-beta-yl acetate
- 3-beta-Hydroxy-androsta-5,15-dien-17-one acetate
Uniqueness
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is unique due to its specific structural configuration, which influences its biological activity and interaction with molecular targets. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
17921-64-1 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6-7,15-18H,5,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
GQJWVZYRXPVQLI-ZKHIMWLXSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C=CC4=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Synonyme |
3β-Acetoxy-5,15-androstadien-17-one; 3β-Hydroxy-androsta-5,15-dien-17-one Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















